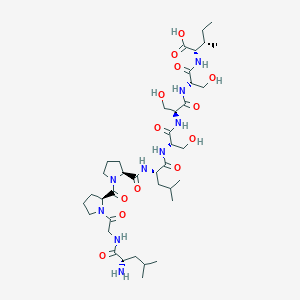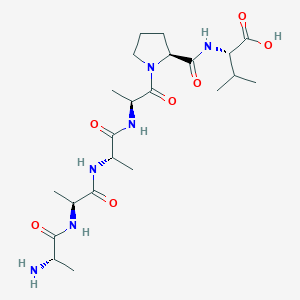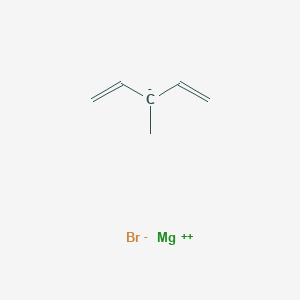
1-(Ethenyloxy)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethenyloxy)pentane-2,4-dione can be synthesized through the reaction of pentane-2,4-dione with vinyl ether under specific conditions. The reaction typically involves the use of a base catalyst to facilitate the formation of the ethenyloxy group. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using optimized conditions to maximize yield and purity. The process includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethenyloxy)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethenyloxy)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Ethenyloxy)pentane-2,4-dione involves its ability to undergo keto-enol tautomerism, which allows it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Pentane-2,4-dione: The parent compound, which lacks the ethenyloxy group.
1,1,1-Trifluoropentane-2,4-dione: A derivative with fluorine atoms, which has different chemical properties.
Hexafluoropentane-2,4-dione: Another fluorinated derivative with unique properties.
Uniqueness: 1-(Ethenyloxy)pentane-2,4-dione is unique due to the presence of the ethenyloxy group, which imparts different reactivity and properties compared to its parent compound and other derivatives. This makes it valuable for specific applications where these unique properties are advantageous.
Properties
CAS No. |
828913-11-7 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-ethenoxypentane-2,4-dione |
InChI |
InChI=1S/C7H10O3/c1-3-10-5-7(9)4-6(2)8/h3H,1,4-5H2,2H3 |
InChI Key |
IYNYUBXFILZQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)COC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
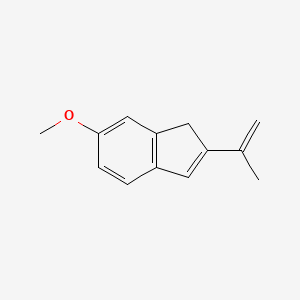
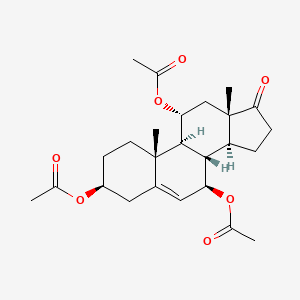
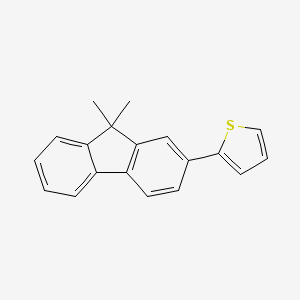

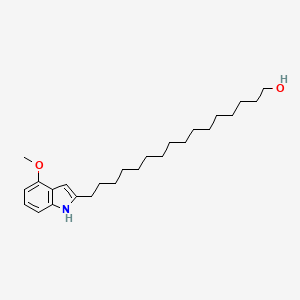
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
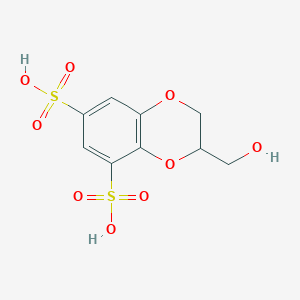
![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
phosphane](/img/structure/B15161065.png)
